Potassium 1,3-dioxoisoindolin-2-ide-15N Potassium 1,3-dioxoisoindolin-2-ide-15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC16649078
InChI: InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1;
SMILES:
Molecular Formula: C8H5KNO2
Molecular Weight: 187.22 g/mol

Potassium 1,3-dioxoisoindolin-2-ide-15N

CAS No.:

Cat. No.: VC16649078

Molecular Formula: C8H5KNO2

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Potassium 1,3-dioxoisoindolin-2-ide-15N -

Specification

Molecular Formula C8H5KNO2
Molecular Weight 187.22 g/mol
Standard InChI InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1;
Standard InChI Key BYXYCUABYHCYLY-DLBIPZKSSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)[15NH]C2=O.[K]
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC2=O.[K]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Potassium 1,3-dioxoisoindolin-2-ide-15N features a bicyclic isoindoline core with two ketone groups at the 1- and 3-positions. The nitrogen-15 isotope is incorporated into the imide group, resulting in a structure represented by the SMILES notation C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+]\text{C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+]} . The potassium ion balances the negative charge on the deprotonated nitrogen, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H4KNO2\text{C}_8\text{H}_4\text{KNO}_2
Molecular Weight186.215 g/mol
Melting Point>300°C
Exact Mass185.985 g/mol
PSA (Polar Surface Area)37.38 Ų
LogP (Partition Coefficient)0.684

These properties are critical for its reactivity and application in synthetic chemistry .

Spectroscopic Identification

The compound’s infrared (IR) spectrum reveals characteristic absorption bands for the carbonyl groups (C=O) at 1700–1750 cm⁻¹ and the aromatic C-H stretching vibrations at 3000–3100 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy, particularly 15N^{15}\text{N}-NMR, provides distinct signals for the labeled nitrogen, facilitating its identification in complex mixtures.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Potassium 1,3-dioxoisoindolin-2-ide-15N typically involves the reaction of phthalic anhydride-15N with potassium hydroxide under controlled conditions. A documented method by Samejima et al. (1984) involves:

  • Isotopic Labeling: Phthalic anhydride is treated with 15NH3^{15}\text{NH}_3 to form phthalimide-15N.

  • Deprotonation: The imide is deprotonated using potassium hydroxide, yielding the potassium salt .

This method achieves a purity of ~87%, as confirmed by high-performance liquid chromatography (HPLC) .

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization from ethanol. Advanced techniques such as X-ray crystallography and mass spectrometry validate its structural integrity. The isotopic enrichment (98 atom % 15N^{15}\text{N}) ensures minimal interference from natural abundance nitrogen-14 in tracer studies .

Applications in Research and Industry

Isotopic Tracing in Pharmacokinetics

Deuterium and nitrogen-15 labeling are pivotal in drug development for elucidating metabolic pathways. Potassium 1,3-dioxoisoindolin-2-ide-15N serves as a tracer to monitor drug absorption, distribution, and excretion. For instance, Russak et al. (2019) demonstrated its utility in tracking the metabolic fate of deuterated pharmaceuticals, revealing insights into hepatic clearance mechanisms .

Organic Synthesis and Catalysis

The compound acts as a precursor in Gabriel synthesis, facilitating the preparation of primary amines. Its potassium ion enhances nucleophilicity, enabling efficient alkylation reactions. Recent studies highlight its role in cross-coupling reactions, where it mediates carbon-nitrogen bond formation in palladium-catalyzed systems .

Agricultural Research

In agrochemical studies, Potassium 1,3-dioxoisoindolin-2-ide-15N labels fertilizers to quantify nitrogen uptake in plants. This application aids in optimizing fertilizer efficiency and reducing environmental runoff .

Comparative Analysis with Related Compounds

Isotopic vs. Non-Isotopic Forms

The 15N^{15}\text{N}-labeled derivative exhibits identical chemical behavior to its 14N^{14}\text{N} counterpart but provides a 1 Da mass difference in mass spectrometry, crucial for quantifying nitrogen incorporation in biomolecules .

Future Research Directions

Expanding Isotopic Applications

Future studies could explore dual labeling (e.g., 15N^{15}\text{N} and 13C^{13}\text{C}) to track multiple atoms simultaneously in metabolic networks. Additionally, its potential in positron emission tomography (PET) imaging warrants investigation, given the rising interest in isotopically labeled probes for diagnostic applications.

Green Chemistry Innovations

Developing solvent-free synthesis methods for Potassium 1,3-dioxoisoindolin-2-ide-15N could align with sustainable chemistry goals. Microwave-assisted reactions and biocatalytic routes may offer energy-efficient alternatives to traditional synthesis.

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